molecular formula C14H16 B097051 1-tert-Butylnaphthalene CAS No. 17085-91-5

1-tert-Butylnaphthalene

Cat. No.: B097051
CAS No.: 17085-91-5
M. Wt: 184.28 g/mol
InChI Key: SPLGZANLVHBDCC-UHFFFAOYSA-N
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Description

1-tert-Butylnaphthalene is an organic compound with the chemical formula C14H16. Structurally, it consists of a naphthalene ring where one hydrogen atom is replaced by a 1,1-dimethylethyl group. This compound is a colorless to slightly yellow liquid with a relatively high melting point and boiling point. It is insoluble in water but soluble in most organic solvents such as alcohols, ethers, and aromatic hydrocarbons .

Scientific Research Applications

1-tert-Butylnaphthalene has several scientific research applications:

    Chemistry: It is used as a solvent in organic synthesis and as a starting material for the synthesis of dyes, fluorescent materials, and polymer additives.

    Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems and as intermediates in drug synthesis.

    Industry: It is used in the production of lubricating oil additives, coatings, and fine chemicals

Safety and Hazards

In case of inhalation or skin contact with 1-tert-Butylnaphthalene, it is recommended to remove the victim to fresh air and wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

While specific future directions for 1-tert-Butylnaphthalene are not detailed in the search results, there are references to studies involving the tert-butyl group that may be applicable to this compound .

Preparation Methods

The preparation of 1-tert-Butylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride in the presence of an acidic catalyst. The reaction is carried out by adding a solution of tert-butyl chloride to naphthalene, followed by the addition of an acidic catalyst such as aluminum chloride. The mixture is then heated to facilitate the reaction. After the reaction is complete, the product is obtained through extraction, separation, and purification processes .

Industrial production methods may involve similar alkylation processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-tert-Butylnaphthalene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetic acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-tert-Butylnaphthalene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its tert-butyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The specific molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

1-tert-Butylnaphthalene can be compared with other similar compounds such as:

  • 1,4-Di-tert-butylnaphthalene
  • 1,3-Di-tert-butylnaphthalene
  • 1,5-Di-tert-butylnaphthalene
  • 2-tert-butylnaphthalene
  • 2,6-Di-tert-butylnaphthalene
  • 2,7-Di-tert-butylnaphthalene

These compounds share similar structural features but differ in the number and position of tert-butyl groups on the naphthalene ring. The presence of multiple tert-butyl groups can significantly alter the physical and chemical properties, such as melting point, boiling point, and solubility. This compound is unique due to its specific substitution pattern, which influences its reactivity and applications .

Properties

IUPAC Name

1-tert-butylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLGZANLVHBDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168954
Record name 1-(Tert-butyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17085-91-5
Record name 1-(Tert-butyl)naphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017085915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butylnaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Tert-butyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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